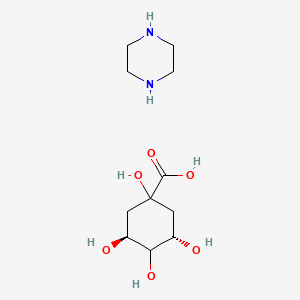

Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate

Description

"Einecs 261-918-7" is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database for compounds marketed in the EU before 1981 . The compound is likely characterized by specific physicochemical properties (e.g., molecular weight, solubility, reactivity) and toxicological profiles, which are critical for regulatory compliance and safety assessments.

Due to confidentiality or proprietary constraints, detailed structural data for "Einecs 261-918-7" are unavailable. However, its inclusion in EINECS implies compliance with EU chemical regulations, including hazard classification and risk management protocols under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

CAS No. |

59766-07-3 |

|---|---|

Molecular Formula |

C11H22N2O6 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

piperazine;1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O6.C4H10N2/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;1-2-6-4-3-5-1/h3-5,8-10,13H,1-2H2,(H,11,12);5-6H,1-4H2 |

InChI Key |

ILELYUFCZWQXGV-UHFFFAOYSA-N |

Isomeric SMILES |

C1CNCCN1.C1[C@@H](C([C@H](CC1(C(=O)O)O)O)O)O |

Canonical SMILES |

C1CNCCN1.C1C(C(C(CC1(C(=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically requires the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and can be followed by deprotection steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups allows for oxidation reactions, while the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carboxylate group to an alcohol.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carboxylate group can yield alcohols.

Scientific Research Applications

Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Research Implications

The RASAR framework () demonstrates that 1,387 labeled analogs can predict hazards for 33,000 EINECS compounds , including "Einecs 261-918-7." This approach reduces reliance on animal testing and accelerates regulatory evaluations. However, discrepancies between structural similarity and functional outcomes (e.g., mutagenicity in sulfonates) underscore the need for multi-parameter validation .

Biological Activity

Overview of Phthalic Acid (EINECS 261-918-7)

Phthalic acid is an aromatic dicarboxylic acid that serves as a precursor to various chemical compounds, particularly phthalate esters used as plasticizers. Its widespread use raises concerns regarding its biological effects and potential toxicity.

Chemical Structure

The chemical structure of phthalic acid is represented as follows:

This structure features two carboxylic acid groups attached to a benzene ring, which contributes to its reactivity and interaction with biological systems.

Toxicological Effects

Phthalic acid and its derivatives have been studied for their potential toxicological effects on human health and the environment. Key findings include:

- Endocrine Disruption : Research indicates that phthalates can interfere with endocrine function, affecting hormone levels and reproductive health. For instance, a study by Swan et al. (2005) found associations between maternal phthalate exposure and altered reproductive outcomes in male infants.

- Cytotoxicity : Phthalic acid exhibits cytotoxic effects on various cell lines. A study published in the journal Toxicology demonstrated that exposure to phthalic acid can induce apoptosis in human liver cells, suggesting potential liver toxicity .

- Developmental Toxicity : Animal studies have shown that exposure to phthalates during pregnancy can lead to developmental abnormalities. For example, a study conducted by Mylchreest et al. (2002) on rats indicated that prenatal exposure to phthalate esters resulted in reproductive system malformations in male offspring .

Case Studies

- Case Study on Human Exposure : A cohort study conducted in the United States assessed the urinary concentrations of phthalate metabolites among pregnant women. The findings suggested a correlation between high levels of phthalate exposure and adverse pregnancy outcomes, including preterm birth .

- Ecotoxicological Impact : Research has shown that phthalates can affect aquatic organisms. A study published in Environmental Toxicology and Chemistry reported that exposure to phthalate esters led to significant mortality rates in fish species, highlighting their potential environmental risks .

Data Table: Summary of Biological Activities

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Endocrine Disruption | Altered hormone levels | Swan et al., 2005 |

| Cytotoxicity | Induced apoptosis in liver cells | Toxicology Journal |

| Developmental Toxicity | Reproductive malformations in offspring | Mylchreest et al., 2002 |

| Human Exposure | Correlation with preterm birth | Cohort Study |

| Ecotoxicological Impact | Mortality in aquatic organisms | Environmental Toxicology |

Regulatory Status

Phthalic acid and its derivatives are subject to regulatory scrutiny due to their potential health risks. The European Chemicals Agency (ECHA) has included certain phthalates under REACH regulations, restricting their use in consumer products .

Q & A

Q. What are the recommended analytical techniques for characterizing Einecs 261-918-7 in experimental settings?

To ensure robust characterization, researchers should employ a combination of spectroscopic (e.g., NMR, FTIR), chromatographic (HPLC, GC-MS), and crystallographic (XRD) methods. For purity assessment, use elemental analysis and mass spectrometry. Experimental protocols must include calibration standards, triplicate measurements, and validation against reference databases (e.g., PubChem, NIST). Document instrument parameters (e.g., resolution, scan rate) to enable replication .

Q. How can researchers ensure reproducibility when synthesizing Einecs 261-918-7?

Reproducibility requires strict adherence to documented protocols, including reaction conditions (temperature, pH, solvent ratios), purification steps, and characterization benchmarks. Use controlled environments (e.g., inert atmosphere) and report batch-to-batch variability. Supplementary materials should provide raw spectral data and step-by-step synthesis logs. Cross-validate results with independent labs using shared protocols .

What frameworks are suitable for formulating hypothesis-driven research questions about Einecs 261-918-7?

Apply the PICO framework (Population: target system; Intervention: compound application; Comparison: control groups; Outcome: measurable effects) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- PICO: "How does Einecs 261-918-7 (Intervention) affect apoptosis rates (Outcome) in in vitro cancer cell lines (Population) compared to cisplatin (Comparison)?" Pre-test questions for clarity and alignment with existing literature gaps .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in spectroscopic data for Einecs 261-918-7?

Contradictions often arise from impurities, instrumental drift, or sample preparation artifacts. Mitigate by:

- Conducting sensitivity analyses to identify outlier data points.

- Cross-validating with orthogonal methods (e.g., Raman spectroscopy vs. XRD).

- Applying multivariate statistical tools (PCA, PLS-DA) to isolate confounding variables. Document all raw data and preprocessing steps (e.g., baseline correction) in supplementary files .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in Einecs 261-918-7 studies?

Use nonlinear regression models (e.g., Hill equation, log-logistic curves) to estimate EC50/IC50 values. For high-throughput data, apply machine learning algorithms (random forests, SVM) to classify response patterns. Validate models via bootstrapping or k-fold cross-validation. Report confidence intervals and effect sizes to contextualize significance .

Q. How can multi-omics data be integrated to study the mechanistic pathways of Einecs 261-918-7?

Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (KEGG, Reactome) or network analysis (Cytoscape). For temporal data, employ kinetic modeling (e.g., ODE-based systems). Ensure interoperability by standardizing data formats (MIAME, mzML) and metadata annotations. Address batch effects via ComBat or surrogate variable analysis .

Methodological Guidance

Q. What strategies optimize experimental design for toxicity studies involving Einecs 261-918-7?

- Control Variables : Standardize cell lines, animal models, and exposure durations.

- Blinding : Use double-blinded protocols for data collection and analysis.

- Power Analysis : Calculate sample sizes to detect clinically relevant effects (α=0.05, β=0.2).

- Ethics : Adhere to ARRIVE guidelines for in vivo studies .

Q. How can researchers address data quality issues in long-term stability studies of Einecs 261-918-7?

Implement continuous monitoring via accelerated stability testing (ICH Q1A guidelines). Use stability-indicating assays (e.g., forced degradation studies under heat/humidity) and track degradation products via LC-HRMS. Apply time-series analysis (ARIMA models) to predict shelf-life .

Data Management and Reproducibility

Q. What practices ensure transparent data sharing for Einecs 261-918-7 research?

Q. How should conflicting results between computational and experimental studies be reconciled?

Perform molecular dynamics simulations to validate docking predictions. Use experimental data to refine force field parameters (e.g., AMBER, CHARMM). Publish negative results to inform model adjustments. Collaborative platforms like GitHub can host iterative model updates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.